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Compound of Interest

Compound Name: Tripetroselinin

Cat. No.: B1588133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise identification of lipid molecular species is paramount in various fields of research,

from drug development to food science. This guide provides a comparative analysis of the

mass spectrometry fragmentation pattern of Tripetroselinin, a triacylglycerol of significant

interest, to facilitate its unambiguous identification. By comparing its predicted fragmentation

data with experimental data from a closely related isomer, Triolein, this guide offers a practical

framework for researchers utilizing mass spectrometry for lipid analysis.

Unveiling the Structure: Tripetroselinin and its
Isomeric Counterpart
Tripetroselinin is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three

molecules of petroselinic acid (cis-6-octadecenoic acid). Its molecular formula is C57H104O6,

and its CAS number is 3296-43-3. A key structural isomer of Tripetroselinin is Triolein, which

differs in the position of the double bond within the fatty acid chains (cis-9-octadecenoic acid).

This subtle difference in structure leads to distinct fragmentation patterns in mass spectrometry,

which can be exploited for their differentiation.

Comparative Fragmentation Analysis:
Tripetroselinin vs. Triolein
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Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI)

followed by tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation

of TAGs. The fragmentation of TAGs typically proceeds via the neutral loss of their constituent

fatty acids from a precursor ion, such as an ammonium adduct ([M+NH₄]⁺).

The following table summarizes the predicted fragmentation data for Tripetroselinin and

compares it with experimental data for Triolein. This comparison highlights the key diagnostic

ions for the identification of Tripetroselinin.

Precursor Ion Analyte
Predicted/Experime
ntal Fragment Ions
(m/z)

Corresponding
Neutral Loss

[M+NH₄]⁺
Tripetroselinin

(Predicted)
603.5

Petroselinic acid

(282.46 g/mol )

338.3
Diacylglycerol

fragment

[M+NH₄]⁺ Triolein (Experimental) 603.5
Oleic acid (282.46

g/mol )

338.3
Diacylglycerol

fragment

Note: The predicted fragmentation data for Tripetroselinin is based on computational models

from publicly available databases. Experimental conditions can influence the exact

fragmentation patterns and relative intensities of the observed ions.

Experimental Protocol for Triacylglycerol Analysis
by LC-MS/MS
This protocol outlines a general procedure for the analysis of triacylglycerols using liquid

chromatography-tandem mass spectrometry (LC-MS/MS), which is suitable for the

identification of Tripetroselinin.

1. Sample Preparation (Lipid Extraction):
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A modified Folch extraction method is commonly used.

To a 1 mL sample (e.g., plasma, cell lysate), add 4 mL of a 2:1 (v/v) chloroform:methanol

mixture.

Vortex thoroughly for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the

phases.

Collect the lower organic phase containing the lipids.

Dry the lipid extract under a gentle stream of nitrogen.

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 9:1

methanol:toluene with 10 mM ammonium acetate).

2. Liquid Chromatography (LC) Conditions:

Column: A C18 reversed-phase column is typically used for the separation of TAGs.

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic

acid.

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1%

formic acid.

Gradient: A linear gradient from 30% B to 100% B over 20-30 minutes is a common starting

point.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 40-50 °C.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Precursor Ion Scan (MS1): Scan for the [M+NH₄]⁺ adduct of Tripetroselinin (m/z ~902.8).
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Product Ion Scan (MS/MS): Select the precursor ion of interest and subject it to collision-

induced dissociation (CID).

Collision Energy: Optimize the collision energy to achieve characteristic fragmentation

(typically 20-40 eV).

Detection: Monitor for the expected fragment ions corresponding to the neutral loss of

petroselinic acid.

Visualizing the Fragmentation and Workflow
To further aid in the understanding of the identification process, the following diagrams,

generated using the DOT language for Graphviz, illustrate the fragmentation pathway of

Tripetroselinin and the general experimental workflow.

Tripetroselinin Fragmentation Pathway
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Caption: Fragmentation pathway of Tripetroselinin in ESI-MS/MS.
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Experimental Workflow for Tripetroselinin Identification
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Caption: General workflow for the identification of Tripetroselinin.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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